REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][S:13]([O:16]C)(=[O:15])=[O:14]>C1C=CC=CC=1>[CH3:11][O:12][S:13]([O-:16])(=[O:15])=[O:14].[CH3:11][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
were vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reaction
|
Type
|
CUSTOM
|
Details
|
Into a three liter, three-necked round bottomed flask fitted with an electrical heater, stirrer
|
Type
|
CUSTOM
|
Details
|
equipped with calcium chloride drying tube
|
Type
|
CUSTOM
|
Details
|
rapidly over five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
Spontaneous warming
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
the liquid separated into two phases
|
Type
|
CUSTOM
|
Details
|
After the initial reaction
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool for two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
All the time the reagents were vigorously stirred until the cooled mixture
|
Type
|
ADDITION
|
Details
|
a suspension of small particles
|
Type
|
FILTRATION
|
Details
|
These were filtered as far
|
Type
|
CUSTOM
|
Details
|
as removing Cthe solvent
|
Type
|
WASH
|
Details
|
washed with benzene 1000 ml
|
Type
|
CUSTOM
|
Details
|
The desiccator was evacuated at room temperature for about six hours when no further benzene
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
was collected in a liquid nitrogen trap
|
Name
|
|
Type
|
|
Smiles
|
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |